5-Amino-2-tert-butylphenol

Catalog No.
S839082
CAS No.
873055-35-7
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-tert-butylphenol

CAS Number

873055-35-7

Product Name

5-Amino-2-tert-butylphenol

IUPAC Name

5-amino-2-tert-butylphenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3

InChI Key

WRTDVWHCSGVIOT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)N)O

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)O

5-Amino-2-tert-butylphenol (CAS: 873055-35-7) is a highly specialized, sterically hindered aminophenol building block predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly ATP-binding cassette (ABC) transporter modulators. Structurally, it features a bulky tert-butyl group positioned ortho to the phenolic hydroxyl, providing targeted steric shielding while leaving the para position accessible for downstream electrophilic substitution—a critical structural divergence from its heavily utilized analog, 5-amino-2,4-di-tert-butylphenol. For procurement professionals and synthetic chemists, this compound serves as an essential precursor for generating structure-activity relationship (SAR) libraries, optimizing lipophilicity, and modulating the pharmacokinetic profiles of quinoline-3-carboxamide derivatives and advanced polymeric materials [1].

Substituting 5-amino-2-tert-butylphenol with simpler analogs like 3-aminophenol or the more sterically encumbered 5-amino-2,4-di-tert-butylphenol fundamentally alters both synthetic processability and end-molecule efficacy. In pharmaceutical SAR campaigns, such as those targeting CFTR potentiation, the exact placement and number of tert-butyl groups dictate the hydrophobic interactions within the target binding pocket; replacing this mono-tert-butyl precursor with the di-tert-butyl variant eliminates the ability to probe the specific binding contribution of the 4-position substituent. Furthermore, in material science and monomer synthesis, the single tert-butyl group provides a precise balance of solubility enhancement and steric free-volume without completely inhibiting reactivity at the remaining aromatic sites, a balance that is destroyed if a less bulky methyl group (e.g., 5-amino-2-methylphenol) is substituted [1].

Critical Precursor for CFTR Modulator SAR Profiling

In the development of ABC transporter modulators, 5-amino-2-tert-butylphenol is utilized to synthesize mono-tert-butyl quinolinone-3-carboxamides, allowing researchers to isolate the binding contribution of the second tert-butyl group found in clinical compounds like Ivacaftor. By providing a scaffold with a molecular weight of 165.24 g/mol (vs. 221.34 g/mol for the di-tert-butyl analog), it exposes the C4 position, enabling precise mapping of the hydrophobic binding pocket [1].

Evidence DimensionSteric mass and pocket mapping capability
Target Compound Data165.24 g/mol; 1 tert-butyl group (exposes C4 position)
Comparator Or Baseline5-amino-2,4-di-tert-butylphenol (221.34 g/mol; blocks C4 position)
Quantified Difference56.1 g/mol reduction in steric mass; 100% differentiation of the C4 binding vector
ConditionsStructure-Activity Relationship (SAR) library design for CFTR potentiators

Procuring this exact mono-tert-butyl building block is mandatory for mapping the hydrophobic boundaries of ABC transporter binding sites.

High-Yield Manufacturability via Catalytic Transfer Hydrogenation

Despite the steric bulk of the ortho-tert-butyl group, 5-amino-2-tert-butylphenol demonstrates excellent processability. It can be synthesized from 2-tert-butyl-5-nitrophenol via catalytic transfer hydrogenation using ammonium formate and 10% Pd/C, achieving an 87% isolated yield in just 30 minutes. This performance closely matches the >90% baseline yields typically seen with unhindered nitrophenols, proving that the steric bulk does not severely compromise manufacturability [1].

Evidence DimensionCatalytic Transfer Hydrogenation Yield
Target Compound Data87% isolated yield
Comparator Or BaselineStandard unhindered nitrophenol reduction (baseline ~90-95%)
Quantified DifferenceMaintains high yield (>85%) with minimal steric penalty
Conditions10% Pd/C, ammonium formate, EtOH, reflux, 30 min

Demonstrates robust processability and scalability, ensuring buyers can reliably source or synthesize downstream derivatives without severe steric-induced yield penalties.

Preserved Aromatic Reactivity for Downstream Functionalization

Unlike 5-amino-2,4-di-tert-butylphenol, which is fully blocked at the most reactive ortho/para positions relative to the hydroxyl group, 5-amino-2-tert-butylphenol retains one highly activated aromatic site (para to the OH group). This structural feature provides a critical vector for late-stage functionalization, such as halogenation or cross-coupling, enabling the generation of more complex, asymmetric scaffolds [1].

Evidence DimensionAvailable highly activated aromatic substitution sites
Target Compound Data1 active site available (C4 position, para to OH)
Comparator Or Baseline5-amino-2,4-di-tert-butylphenol (0 active sites available)
Quantified DifferenceProvides 1 additional vector for late-stage functionalization
ConditionsElectrophilic aromatic substitution or cross-coupling workflows

Allows synthetic chemists to procure a hindered core that still permits targeted structural elaboration, unlike the fully blocked di-tert-butyl analog.

Synthesis of ABC Transporter Modulator Libraries

5-Amino-2-tert-butylphenol is the definitive choice for synthesizing quinoline-3-carboxamide libraries aimed at CFTR potentiation. Its specific steric profile allows researchers to systematically evaluate the necessity of the 4-position tert-butyl group in drugs like Ivacaftor, making it indispensable for next-generation cystic fibrosis drug discovery [1].

Development of Asymmetric High-Performance Polymers

In polymer chemistry, this compound serves as a valuable monomer for synthesizing asymmetric polyamides and polyimides. The single tert-butyl group introduces sufficient free volume to enhance polymer solubility in organic solvents without the severe steric hindrance that can depress polymerization yields when using di-tert-butylated monomers [1].

Late-Stage Diversification of Sterically Hindered Scaffolds

For agrochemical and fine chemical development, this building block is ideal when a sterically shielded phenolic hydroxyl is required, but an open para-position is needed for subsequent halogenation or cross-coupling. It provides a highly specific regiochemical handle that is unavailable in fully substituted analogs [1].

XLogP3

2.6

Dates

Last modified: 08-16-2023

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